molecular formula C18H17Cl2N3O B11050426 N-{[1-(3,4-dichlorobenzyl)-1H-benzimidazol-2-yl]methyl}-N-methylacetamide

N-{[1-(3,4-dichlorobenzyl)-1H-benzimidazol-2-yl]methyl}-N-methylacetamide

Cat. No.: B11050426
M. Wt: 362.2 g/mol
InChI Key: SKVCGCRTDZBSKX-UHFFFAOYSA-N
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Description

N-{[1-(3,4-dichlorobenzyl)-1H-benzimidazol-2-yl]methyl}-N-methylacetamide is a synthetic organic compound that belongs to the benzimidazole class of chemicals. This compound is characterized by the presence of a benzimidazole ring, which is a fused bicyclic structure consisting of a benzene ring and an imidazole ring. The compound also contains a 3,4-dichlorobenzyl group and a methylacetamide group, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[1-(3,4-dichlorobenzyl)-1H-benzimidazol-2-yl]methyl}-N-methylacetamide typically involves the following steps:

    Formation of Benzimidazole Core: The benzimidazole core can be synthesized by the condensation of o-phenylenediamine with a suitable carboxylic acid or its derivatives under acidic conditions.

    Introduction of 3,4-Dichlorobenzyl Group: The 3,4-dichlorobenzyl group can be introduced through a nucleophilic substitution reaction using 3,4-dichlorobenzyl chloride and the benzimidazole core.

    Attachment of Methylacetamide Group: The final step involves the acylation of the benzimidazole derivative with methylacetamide under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes. The key steps include:

    Bulk Synthesis of Benzimidazole Core: Utilizing high-pressure reactors and optimized reaction conditions to maximize yield.

    Efficient Introduction of Substituents:

    Purification and Quality Control: Using techniques such as recrystallization, chromatography, and spectroscopy to ensure the final product meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzimidazole ring, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the nitro groups (if present) or other reducible functionalities within the molecule.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the benzimidazole ring and the 3,4-dichlorobenzyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are frequently used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be employed under basic or neutral conditions.

Major Products

    Oxidation: Oxidized benzimidazole derivatives.

    Reduction: Reduced forms of the compound with altered functional groups.

    Substitution: Substituted benzimidazole derivatives with various functional groups replacing the original substituents.

Scientific Research Applications

N-{[1-(3,4-dichlorobenzyl)-1H-benzimidazol-2-yl]methyl}-N-methylacetamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an antimicrobial and antifungal agent due to its benzimidazole core.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-{[1-(3,4-dichlorobenzyl)-1H-benzimidazol-2-yl]methyl}-N-methylacetamide involves its interaction with specific molecular targets:

    Molecular Targets: The compound can bind to enzymes and receptors, inhibiting their activity or modulating their function.

    Pathways Involved: It may interfere with cellular pathways such as DNA synthesis, protein synthesis, and signal transduction, leading to its biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-{[1-(3,4-dichlorobenzyl)-1H-benzimidazol-2-yl]methyl}-N-ethylacetamide
  • N-{[1-(3,4-dichlorobenzyl)-1H-benzimidazol-2-yl]methyl}-N-propylacetamide
  • N-{[1-(3,4-dichlorobenzyl)-1H-benzimidazol-2-yl]methyl}-N-butylacetamide

Uniqueness

N-{[1-(3,4-dichlorobenzyl)-1H-benzimidazol-2-yl]methyl}-N-methylacetamide is unique due to its specific combination of substituents, which confer distinct chemical and biological properties. Its 3,4-dichlorobenzyl group enhances its lipophilicity and potential for membrane permeability, while the benzimidazole core provides a versatile scaffold for various biological activities.

Properties

Molecular Formula

C18H17Cl2N3O

Molecular Weight

362.2 g/mol

IUPAC Name

N-[[1-[(3,4-dichlorophenyl)methyl]benzimidazol-2-yl]methyl]-N-methylacetamide

InChI

InChI=1S/C18H17Cl2N3O/c1-12(24)22(2)11-18-21-16-5-3-4-6-17(16)23(18)10-13-7-8-14(19)15(20)9-13/h3-9H,10-11H2,1-2H3

InChI Key

SKVCGCRTDZBSKX-UHFFFAOYSA-N

Canonical SMILES

CC(=O)N(C)CC1=NC2=CC=CC=C2N1CC3=CC(=C(C=C3)Cl)Cl

Origin of Product

United States

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